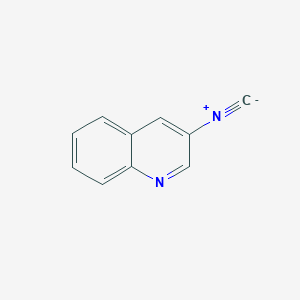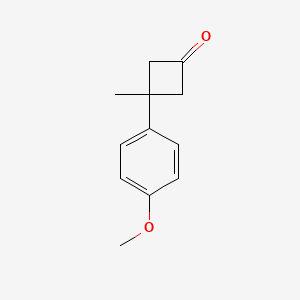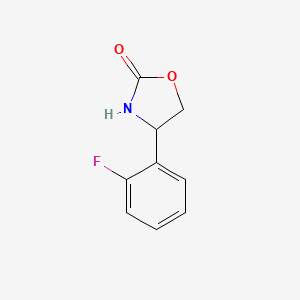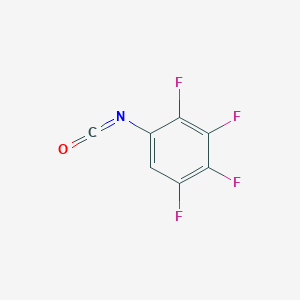
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that features a cyclohexane ring attached to a 1-methyl-1H-1,2,4-triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Alkylation: The triazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment to Cyclohexane: The final step involves the nucleophilic substitution reaction where the methylated triazole is reacted with cyclohexylamine under reflux conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or functional groups present.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of the triazole ring.
Reduction: Reduced forms of the compound, potentially with hydrogenated rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which 1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Chemical Reactivity: The triazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
類似化合物との比較
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be compared with other similar compounds such as:
1-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(1-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine: The position of the triazole ring attachment differs, potentially altering its chemical properties and interactions.
1-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclohexan-1-amine: The triazole ring has a different nitrogen arrangement, which can influence its reactivity and biological effects.
The uniqueness of this compound lies in its specific structure, which combines the stability of the cyclohexane ring with the versatile reactivity of the triazole moiety, making it a valuable compound for various applications.
特性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
1-(2-methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H16N4/c1-13-8(11-7-12-13)9(10)5-3-2-4-6-9/h7H,2-6,10H2,1H3 |
InChIキー |
BEQCWOVWLZZPBU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC=N1)C2(CCCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


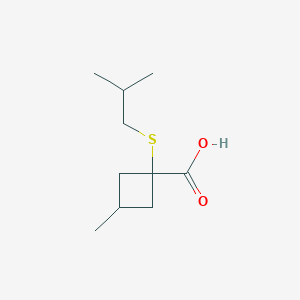
![rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13540127.png)
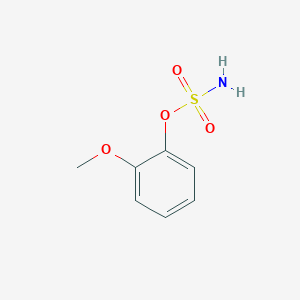
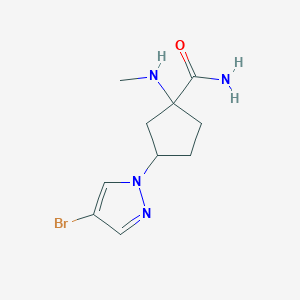
![2-[(Oxan-4-yl)methyl]-1,3-thiazole](/img/structure/B13540148.png)

![[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13540156.png)
![rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylicacid,cis](/img/structure/B13540158.png)
